2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
Description
2-((1-Allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic acetamide derivative featuring a thioether-linked imidazole core substituted with an allyl and phenyl group, coupled to a 3-chlorophenyl acetamide moiety. Such methods likely apply to the target compound, with modifications for allyl and phenyl substitutions on the imidazole ring.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-2-11-24-18(15-7-4-3-5-8-15)13-22-20(24)26-14-19(25)23-17-10-6-9-16(21)12-17/h2-10,12-13H,1,11,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYZSZUFHSXQGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution with Allyl and Phenyl Groups: The imidazole ring is then substituted with allyl and phenyl groups using appropriate alkylating agents under basic conditions.
Thioether Formation: The substituted imidazole is reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with 3-chlorophenylacetyl chloride in the presence of a base to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide serves as a building block for synthesizing more complex molecules. It is utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology
This compound exhibits significant antimicrobial and antifungal activities , making it a candidate for developing new therapeutic agents. Research indicates that imidazole derivatives can effectively target various bacterial strains, including:
| Compound | Target Bacteria | Activity |
|---|---|---|
| 2-(4-substituted phenyl)-1-substituted imidazole | Staphylococcus aureus | Effective |
| 2-(4-substituted phenyl)-1-substituted imidazole | Escherichia coli | Effective |
Studies have demonstrated that derivatives of this compound can inhibit the growth of these pathogens through diffusion methods .
Medicine
In medicinal chemistry, this compound has shown potential as an anticancer agent . Research highlights its ability to inhibit tumor growth in various cancer cell lines. For instance, studies suggest that imidazole derivatives can induce apoptosis in cancer cells by modulating biochemical pathways related to cell survival and proliferation .
Additionally, the compound's antiviral properties have been explored, particularly against viruses such as hepatitis C and influenza. Its mechanism involves inhibiting viral replication through interference with specific viral enzymes .
Industry
In industrial applications, this compound is being investigated for use in developing new materials with enhanced properties such as conductivity and stability. Its unique chemical structure allows for modifications that can tailor material characteristics for specific applications .
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Antimicrobial Efficacy: A study published in the Journal of Medicinal Chemistry demonstrated that imidazole derivatives, including this compound, exhibited potent activity against multi-drug resistant strains of bacteria, highlighting its potential in treating infections where conventional antibiotics fail .
- Anticancer Activity: Research featured in Pharmaceutical Research indicated that the compound could significantly reduce tumor size in xenograft models of breast cancer, showcasing its potential as a therapeutic agent .
- Material Science Applications: An investigation into polymer composites incorporating this compound revealed improved mechanical properties and thermal stability compared to traditional materials, suggesting its utility in advanced material design .
Mechanism of Action
The mechanism of action of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole ring and other functional groups. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Benzimidazole vs. Imidazole Derivatives
- Target Compound : Features a 1H-imidazole core with allyl and phenyl substituents.
- Analog (): 2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide replaces the imidazole with a benzimidazole core.
- Triazole Derivatives () : Compounds like 9a–9e (triazole-thiazole-acetamides) and 6m (triazole-naphthyl-acetamide) utilize 1,2,3-triazole cores. Triazoles offer hydrogen-bonding capabilities via nitrogen atoms, which may improve solubility and target engagement compared to thioimidazole derivatives .
Substituent Effects on the Heterocycle
- This contrasts with propargyl groups in ’s compound 8a, which may undergo click chemistry modifications .
- Phenyl vs.
Aryl Substituent Variations on the Acetamide Moiety
Key Observations :
- Halogen Effects : Bromine (9c) and chlorine (target, 6m) influence binding via halogen bonding and lipophilicity. Fluorine (9b) offers metabolic resistance but reduced steric bulk .
- Substitution Position : Meta-substitution (target) vs. para-substitution (6m, 9b–9e) affects molecular conformation and intermolecular interactions .
Antimicrobial Activity
- : Benzimidazole-thioacetamide analogs demonstrate antimicrobial activity , likely due to DNA intercalation or enzyme inhibition. The target compound’s imidazole-thioether linkage may exhibit similar mechanisms but with altered potency .
- : Triazole-thiazole-acetamides (9a–9e) show varied activity depending on substituents; 9c (bromophenyl) displayed strong docking poses, suggesting enhanced target binding compared to fluorophenyl or methylphenyl analogs .
Structural and Conformational Analysis
- Crystal Packing () : Dichlorophenyl acetamide derivatives form R22(10) hydrogen-bonded dimers , stabilizing the crystal lattice. The target compound’s allyl group may disrupt such packing, reducing melting points compared to rigid analogs .
- Solubility : The thioether linkage in the target compound may reduce aqueous solubility compared to oxygen-linked ethers (e.g., 6m’s naphthyloxy group) .
Biological Activity
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic compound belonging to the imidazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- An imidazole ring
- An allyl group
- A chlorophenyl acetamide segment
The molecular formula is with a molecular weight of approximately 356.46 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : Inhibition or modulation of enzyme activity can lead to significant biological responses.
- Receptors : Binding to specific receptors may alter signaling pathways involved in disease processes.
Research indicates that imidazole derivatives often exhibit anticancer properties, potentially through apoptosis induction and cell cycle arrest in cancer cells.
Anticancer Activity
Studies have shown that similar compounds within the imidazole class possess chemopreventive and chemotherapeutic effects. For instance, derivatives have demonstrated:
- Inhibition of cancer cell proliferation : Compounds exhibit varying degrees of cytotoxicity against different cancer cell lines.
- Mechanisms : Induction of apoptosis and inhibition of angiogenesis are common pathways observed .
Antimicrobial Properties
Research highlights the potential antimicrobial and antifungal activities of this compound:
- Antibacterial Activity : Effective against various bacterial strains, suggesting its utility in developing new antibiotics.
- Antifungal Activity : Preliminary studies indicate efficacy against fungal pathogens, which could be significant for treating infections resistant to current therapies .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 12.5 µM. |
| Study 2 | Showed antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL. |
| Study 3 | Investigated the compound's ability to induce apoptosis in colorectal cancer cells, leading to a 50% reduction in cell viability at higher concentrations. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazole Ring : Starting from appropriate precursors under basic conditions.
- Thioether Formation : Reaction with thiol compounds.
- Acetamide Formation : Coupling with chloroacetamide.
This multi-step process highlights the complexity involved in synthesizing this compound, which may also lead to various derivatives with altered biological activities .
Q & A
Basic: What are the standard synthetic routes for synthesizing 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide, and how is its purity validated?
Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions. For example, 2-chloro-N-(3-chlorophenyl)acetamide can react with 1-allyl-5-phenyl-1H-imidazole-2-thiol under basic conditions (e.g., potassium carbonate in acetone or ethanol). The reaction is refluxed for 6–12 hours, followed by recrystallization from ethanol to isolate the product .
Validation:
Purity and structure are confirmed via:
- Melting point analysis to assess crystallinity.
- FT-IR to identify functional groups (e.g., C=O at ~1678 cm⁻¹, C-S at ~680 cm⁻¹) .
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and integration ratios .
- Elemental analysis (C, H, N, S) to confirm stoichiometric consistency .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
Key parameters include:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may require higher temperatures. Ethanol/acetone mixtures balance reactivity and solubility .
- Catalyst use: Phase-transfer catalysts (e.g., TBAB) improve thiolate anion formation .
- Temperature control: Reflux at 70–80°C maximizes reaction rates without decomposition .
- Stoichiometry: A 1.2:1 molar ratio of thiol to chloroacetamide minimizes side reactions .
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) can further purify the product .
Basic: What spectroscopic and computational methods are critical for confirming the compound’s structure?
Methodological Answer:
- ¹H NMR: Peaks for the allyl group (δ 5.1–5.9 ppm, multiplet), imidazole protons (δ 7.2–7.8 ppm), and acetamide NH (δ 10.2 ppm) are diagnostic .
- ¹³C NMR: Carbonyl (C=O) appears at ~168 ppm; imidazole carbons resonate at 120–140 ppm .
- HRMS: Exact mass determination confirms molecular formula (e.g., C₂₀H₁₇ClN₄OS requires m/z 396.07) .
- X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation .
Advanced: How do structural modifications to the imidazole or thioether groups affect biological activity?
Methodological Answer:
- Imidazole substitution: Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring enhances cytotoxicity by modulating electron density and target binding .
- Thioether linkage: Replacing sulfur with oxygen reduces stability but may alter pharmacokinetics .
- SAR studies: Analogues with methyltetrazole (e.g., compound 4c in ) show higher apoptosis induction (23.3 µM IC₅₀ in A549 cells) compared to imidazole derivatives, suggesting heterocycle size impacts activity .
Advanced: How can contradictory cytotoxicity data between cell lines be systematically resolved?
Methodological Answer:
- Dose-response curves: Generate IC₅₀ values across multiple concentrations (e.g., 1–100 µM) to assess selectivity (e.g., A549 vs. NIH/3T3 cells) .
- Mechanistic studies: Use flow cytometry (Annexin V/PI staining) to differentiate apoptosis from necrosis .
- Target validation: Employ siRNA knockdown or competitive binding assays to confirm target engagement (e.g., cyclooxygenase inhibition in ).
Advanced: What computational strategies model the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking: Software like AutoDock Vina predicts binding poses in COX-2 or kinase active sites, guided by crystallographic data .
- MD simulations: GROMACS or AMBER assess stability of ligand-target complexes over 100+ ns trajectories .
- Pharmacophore modeling: Identify critical features (e.g., hydrogen bond acceptors near the thioether) for activity .
Basic: What formulation considerations are vital for in vivo studies of this compound?
Methodological Answer:
- Solubility enhancement: Use co-solvents (e.g., Cremophor EL) or cyclodextrin complexes .
- Stability testing: Monitor degradation under physiological pH (7.4) and temperature (37°C) via HPLC .
- Bioavailability: Administer via intraperitoneal injection (5–20 mg/kg in DMSO/saline) to bypass first-pass metabolism .
Advanced: How is mass spectrometry used to elucidate metabolic pathways?
Methodological Answer:
- LC-MS/MS: Identify phase I metabolites (oxidation, hydrolysis) and phase II conjugates (glucuronidation) using rat liver microsomes .
- Fragmentation patterns: Characterize metabolite structures via collision-induced dissociation (CID) .
- Isotope labeling: Track metabolic fate using ¹³C/²H-labeled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
